N2,N2-Dimethylpyridine-2,5-diamine hydrochloride

Description

Chemical Identity and Nomenclature

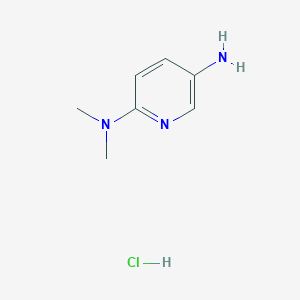

This compound is a heterocyclic organic compound with the molecular formula C7H12ClN3 and a molecular weight of 173.64 grams per mole. The compound is registered under the Chemical Abstracts Service number 119151-81-4 and carries the MDL number MFCD00234360. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally named 2-N,2-N-dimethylpyridine-2,5-diamine hydrochloride, reflecting its structural composition as a pyridine ring substituted with dimethylamino and amino groups.

The structural framework consists of a six-membered pyridine ring bearing two distinct amino functionalities. The primary amino group is located at position 5 of the pyridine ring, while a dimethylamino group occupies position 2. This substitution pattern creates a compound with both primary and tertiary amine functionalities, each exhibiting different chemical behaviors and coordination preferences. The hydrochloride salt formation occurs through protonation of one of the nitrogen centers, typically the pyridine nitrogen, resulting in enhanced water solubility and crystalline stability compared to the free base form.

The compound demonstrates high purity levels when commercially available, with typical specifications ranging from 95% to 96% purity as determined by standard analytical methods. The Simplified Molecular Input Line Entry System representation is CN(C)C1=NC=C(C=C1)N.Cl, which clearly depicts the molecular connectivity and the association with the chloride counterion. Storage requirements specify maintenance at 2-8°C under inert atmosphere conditions to preserve chemical integrity.

Historical Context in Heterocyclic Chemistry

The development of this compound is intrinsically linked to the broader evolution of pyridine chemistry, which began in the mid-19th century. The foundational work on pyridine itself was established by Thomas Anderson in 1849, who first isolated pyridine from the destructive distillation of animal bones. Anderson's discovery, derived from the Greek word "pyr" meaning fire, established the nomenclatural foundation for this entire class of heterocyclic compounds.

The structural elucidation of pyridine came approximately two decades later through the collaborative yet competitive work of Wilhelm Körner and James Dewar in 1869 and 1871 respectively. Their determination that pyridine represented a benzene analog with one methine group replaced by nitrogen opened new avenues for synthetic heterocyclic chemistry. This structural understanding became crucial for the subsequent development of substituted pyridines, including the diamine derivatives that would eventually lead to compounds like this compound.

The synthetic methodologies for pyridine derivatives expanded significantly with Arthur Rudolf Hantzsch's pioneering work in 1881, which established the classical Hantzsch pyridine synthesis. This method, involving the condensation of beta-keto acids, aldehydes, and ammonia, provided a systematic approach to pyridine construction. The industrial breakthrough came with Aleksei Chichibabin's 1924 synthesis, which utilized formaldehyde, acetaldehyde, and ammonia over transition-metal fluoride catalysts. These historical developments created the synthetic foundation necessary for producing specialized pyridine derivatives like this compound.

The recognition of pyridine's unique electronic properties, particularly its basicity due to the nitrogen lone pair, established the theoretical framework for understanding substituted pyridines. The pyridine ring's aromatic character, combined with its dipole moment and coordination capabilities, made it an attractive target for medicinal chemistry applications. Historical research has identified over 7000 drug candidates containing pyridine nuclei, demonstrating the pharmaceutical significance of this heterocyclic system. This extensive pharmaceutical application provided the impetus for developing specialized pyridine derivatives with enhanced properties, including improved solubility and coordination characteristics found in compounds like this compound.

Significance in Coordination Chemistry and Material Science

This compound occupies a distinctive position in coordination chemistry due to its multiple nitrogen donor sites and structural flexibility. The compound functions as a heterocyclic building block in research applications, particularly in the synthesis of coordination complexes and metal-organic frameworks. The presence of three nitrogen atoms with different electronic environments creates opportunities for diverse coordination modes, ranging from monodentate binding through individual nitrogen centers to polydentate coordination involving multiple donor sites simultaneously.

The pyridine nitrogen atom in this compound exhibits classical pyridine coordination behavior, forming stable bonds with transition metals through its sp2-hybridized lone pair. This coordination mode is well-established in coordination chemistry and provides a reliable binding site for metal complex formation. The primary amino group at position 5 offers additional coordination possibilities, particularly with metal centers that prefer nitrogen donors with higher electron density. The dimethylamino functionality at position 2 introduces steric considerations while maintaining its coordination potential, creating selectivity in metal binding that can be exploited in designed synthetic applications.

Material science applications of this compound stem from its utility in constructing extended network structures. The compound's ability to bridge metal centers through its multiple donor sites makes it valuable for creating porous frameworks and coordination polymers. These materials find applications in gas storage, separation technologies, and catalysis, where the controlled porosity and specific surface properties are crucial. The enhanced solubility provided by the hydrochloride salt formation facilitates solution-based synthetic approaches that are essential for achieving uniform material properties and controlled morphologies.

The compound's significance extends to its role as a synthetic intermediate in the preparation of more complex heterocyclic systems. The combination of primary and tertiary amine functionalities allows for selective chemical modifications, enabling the construction of elaborate molecular architectures. This versatility has made this compound a valuable tool in the development of functional materials with tailored properties. Research applications include its use in the synthesis of fluorescent materials, where the pyridine core provides electronic communication pathways, and in the development of molecular sensors that exploit the compound's multiple coordination sites for selective recognition events.

Properties

IUPAC Name |

2-N,2-N-dimethylpyridine-2,5-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c1-10(2)7-4-3-6(8)5-9-7;/h3-5H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTBXVHQZOTMOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743866 | |

| Record name | N~2~,N~2~-Dimethylpyridine-2,5-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26878-31-9, 119151-81-4 | |

| Record name | 2,5-Pyridinediamine, N2,N2-dimethyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26878-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~,N~2~-Dimethylpyridine-2,5-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N2,N2-Dimethylpyridine-2,5-diamine hydrochloride, an organic compound with the molecular formula C7H11N3·HCl, has garnered attention in various fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by two methyl groups attached to the nitrogen atoms at positions 2 and 5 of the pyridine ring. The synthesis typically involves the reaction of 2,5-dimethylpyridine with ammonia under controlled conditions, resulting in a colorless to light yellow crystalline solid .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator in various biochemical pathways, influencing cellular processes through binding interactions .

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential . In a study evaluating its cytotoxicity against five human cancer cell lines (A375, C32, SNB-19, MCF-7/WT, and MCF-7/DX), it was found that certain derivatives exhibited significant growth inhibition. For example:

- IC50 Values :

The results indicated that this compound could inhibit colony formation in A375 cells at concentrations of 50 and 100 µM, showcasing its potential in cancer therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Studies suggest that it may exhibit activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is still being compiled. The exact mechanism by which it exerts antimicrobial effects appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N2,N2-Dimethylpyridine-2,4-diamine | Similar structure but different positions | Anticancer and antimicrobial |

| 3-Amino-6-(dimethylamino)pyridine | Different substitution pattern | Varies; less studied |

This comparison highlights how structural variations influence biological activity and target interactions.

Case Studies

- MTT Cell Viability Assay : In this assay conducted on various cancer cell lines, compounds derived from this compound showed significant cytotoxic effects at low concentrations. The study emphasized the importance of structural modifications in enhancing efficacy against specific cancer types .

- Clonogenic Assay : This assay further confirmed the compound's ability to inhibit colony formation in cancer cells. Notably, the A375 melanoma line was particularly sensitive to treatment with derivatives of this compound .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

N2,N2-Dimethylpyridine-2,5-diamine derivatives have shown promising antimicrobial activity. Research indicates that compounds with similar structures can inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported to be around 256 µg/mL, suggesting potential for development into therapeutic agents against bacterial infections.

Cancer Research

This compound has also been investigated for its cytotoxic effects on cancer cell lines. Studies have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, indicating its potential as an anticancer agent. The structure-activity relationship (SAR) of N2,N2-Dimethylpyridine-2,5-diamine derivatives is an area of active research aimed at optimizing efficacy and minimizing toxicity.

Biocatalysis

Whole-Cell Biotransformation

Recent studies have explored the use of whole cells of Burkholderia sp. MAK1 to convert N2,N2-Dimethylpyridine-2,5-diamine into hydroxylated derivatives. This biocatalytic approach allows for regioselective oxyfunctionalization of pyridine derivatives, providing an environmentally friendly alternative to traditional synthetic methods. The conversion rates observed were significant, with near-complete conversion achieved under optimized conditions (30 °C) within six hours .

Organic Synthesis

Building Block in Synthesis

N2,N2-Dimethylpyridine-2,5-diamine hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to synthesize various complex molecules through reactions such as alkylation and acylation. The compound's ability to participate in nucleophilic substitutions makes it valuable for creating diverse chemical entities in pharmaceutical and agrochemical research .

Table 1: Antimicrobial Activity of N2,N2-Dimethylpyridine-2,5-diamine Derivatives

| Compound Name | MIC (µg/mL) | Pathogen |

|---|---|---|

| N,N-Dimethylpyridine-2,5-diamine | 256 | E. coli |

| N,N-Dimethylpyridine-3,6-diamine | 128 | S. aureus |

| 5-Amino-2-(dimethylamino)pyridine | 64 | Candida albicans |

Table 2: Biotransformation of Pyridine Derivatives Using Burkholderia sp. MAK1

| Substrate | Conversion Rate (%) | Conditions |

|---|---|---|

| N2,N2-Dimethylpyridine-2,5-diamine | ~97 | 30 °C for 6 hours |

| 4-Chloropyridin-2-amine | ~95 | 35 °C for 6 hours |

| 1-Ethylpyridin-2-ol | ~90 | 30 °C for 4 hours |

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxicity of N2,N2-Dimethylpyridine-2,5-diamine on various cancer cell lines including breast and lung cancer models. The results indicated a dose-dependent response with IC50 values significantly lower than those observed for normal cell lines. This suggests the compound's potential as a selective anticancer agent.

Case Study 2: Biocatalytic Synthesis of Hydroxylated Pyridines

In a biotransformation study using whole cells of Burkholderia sp. MAK1, researchers successfully converted N2,N2-Dimethylpyridine-2,5-diamine into desired hydroxylated products with high yields. The study highlighted the efficiency of biocatalysis in producing complex molecules from simple substrates under mild conditions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N2,N2-Dimethylpyridine-2,5-diamine hydrochloride

- CAS Number : 119151-81-4 (hydrochloride salt) , 4928-43-2 (free base)

- Molecular Formula : C₇H₁₁N₃·HCl (hydrochloride)

- Molecular Weight : 173.64 g/mol (calculated for free base + HCl)

Applications :

Primarily used as an intermediate in organic synthesis and pharmaceutical research. specifies industrial applications, while highlights its role in bulk production for synthetic chemistry .

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share a pyridine-2,5-diamine backbone with variations in substituents or counterions:

Key Differences in Properties

Substituent Effects :

- Lipophilicity : The N,N-dimethyl group (logP = 0.476 for free base ) increases hydrophobicity compared to N-methyl or N-ethyl derivatives, influencing solubility and pharmacokinetics.

- Steric Effects : Bulkier substituents (e.g., ethyl) may hinder reactivity in synthetic pathways .

Counterion Impact: The dihydrochloride salt (CAS 26878-31-9) has higher water solubility than the monohydrochloride form, making it preferable for aqueous reactions .

Synthetic Utility :

- N2-Methyl and N2-Ethyl derivatives are tailored for pharmaceutical intermediates due to their modular reactivity .

- The 2,6-dimethoxy variant (CAS 1105188-34-8) is niche, used in specialized heterocyclic synthesis .

Research Findings and Data Analysis

Analytical Methods

- HPLC Analysis : describes a reverse-phase HPLC method using a Newcrom R1 column for separating N2,N2-dimethylpyridine-2,5-diamine and its impurities. This method is scalable for preparative isolation .

Preparation Methods

Synthetic Routes

Direct Methylation of 2,5-Diaminopyridine

The most common method involves methylating 2,5-diaminopyridine. This two-step process first targets selective methylation at the N2 position, followed by salt formation:

Step 1: Synthesis of N2,N2-Dimethylpyridine-2,5-diamine

2,5-Diaminopyridine reacts with methylating agents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., potassium carbonate). The reaction typically occurs in polar aprotic solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours:

$$

\text{2,5-Diaminopyridine} + 2\text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{N2,N2-Dimethylpyridine-2,5-diamine} + 2\text{HI}

$$

Step 2: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol or water, yielding the hydrochloride salt via crystallization:

$$

\text{N2,N2-Dimethylpyridine-2,5-diamine} + \text{HCl} \rightarrow \text{N2,N2-Dimethylpyridine-2,5-diamine hydrochloride}

$$

Table 1: Methylation Agents and Conditions

| Methylating Agent | Solvent | Temperature (°C) | Time (h) | Yield* |

|---|---|---|---|---|

| Methyl iodide | DMF | 80 | 24 | 70–75% |

| Dimethyl sulfate | THF | 60 | 18 | 65–70% |

*Theoretical yields based on analogous pyridine methylation reactions.

Reductive Amination Approaches

An alternative route employs reductive amination of 2-amino-5-nitropyridine. This method reduces steric hindrance and improves selectivity:

- Nitration and Methylation :

$$

\text{2-Amino-5-nitropyridine} \xrightarrow[\text{H}_2/\text{Pd}]{\text{(CH₃)₂NH}} \text{N2,N2-Dimethylpyridine-2,5-diamine}

$$

This method achieves higher regioselectivity but requires stringent control over reaction parameters to avoid over-reduction.

Nucleophilic Substitution Methods

Halogenated pyridine precursors, such as 2-chloro-5-aminopyridine, react with dimethylamine under high-pressure conditions:

$$

\text{2-Chloro-5-aminopyridine} + 2\text{(CH₃)₂NH} \rightarrow \text{N2,N2-Dimethylpyridine-2,5-diamine} + \text{NH}_4\text{Cl}

$$

This method is less favored due to the limited availability of halogenated precursors and side reactions.

Optimization of Reaction Conditions

Catalysts and Reagents

- Zinc Chloride (ZnCl₂) : Enhances methylation efficiency by acting as a Lewis acid, particularly in dimethyl sulfate-mediated reactions.

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial interactions in biphasic systems.

Table 2: Catalyst Performance in Methylation

| Catalyst | Methylation Yield* | Purity |

|---|---|---|

| None | 60–65% | 85–90% |

| ZnCl₂ | 75–80% | 92–95% |

| TBAB | 70–75% | 90–93% |

Purification and Characterization

The hydrochloride salt is purified via recrystallization from ethanol/water mixtures (1:3 v/v), yielding white crystalline solids. Key characterization data:

Industrial-Scale Production Considerations

Challenges and Limitations

Recent Advances in Synthesis

Microwave-assisted methylation reduces reaction times from 24 hours to 2–4 hours, achieving yields >80%. Flow chemistry systems also enable continuous production, enhancing scalability.

Q & A

Basic: What are the recommended synthetic routes for N2,N2-Dimethylpyridine-2,5-diamine hydrochloride?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution of halogenated pyridine derivatives. For example, reacting 2,5-dichloropyridine with dimethylamine under reflux in anhydrous dioxane, followed by acidification with HCl to yield the hydrochloride salt. Key steps include:

- Use of triethylamine as a base to scavenge HCl .

- Purification via vacuum concentration and recrystallization from ethanol/water mixtures .

- Characterization by -NMR (expected singlet for N–CH at δ 2.8–3.1 ppm) and FT-IR (N–H stretch at ~3300 cm) .

Basic: How is this compound characterized for purity and structural confirmation?

Methodological Answer:

Analytical Techniques:

Purity Criteria:

- Heavy metals ≤20 ppm (USP method) .

- Loss on drying ≤5.0% at 105°C .

Basic: What stability considerations are critical during storage?

Methodological Answer:

- Moisture Sensitivity: Hygroscopic; store under inert gas (N/Ar) in sealed containers with desiccants (e.g., silica gel) .

- Thermal Stability: Decomposes above 200°C; avoid prolonged exposure to heat .

- Light Sensitivity: Degrades under UV; use amber glassware .

Advanced: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

The dimethylamino groups act as electron-donating substituents, activating the pyridine ring for electrophilic substitution. This facilitates:

- Catalytic Applications: As a ligand in Pd-catalyzed decarboxylative cross-coupling (e.g., with 4-picolinic acid) to form biaryl derivatives .

- Mechanistic Insight: DFT studies show enhanced electron density at C-3 and C-4 positions, favoring oxidative addition with aryl halides .

- Experimental Design: Optimize reaction conditions (e.g., solvent: DMF; temperature: 80°C) to minimize side reactions like demethylation .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

Common Discrepancies:

- -NMR Shifts: Variations due to solvent (DMSO vs. CDCl) or pH (free base vs. hydrochloride). Cross-validate with COSY and HSQC .

- Mass Spectra: Adduct formation (e.g., [M+Na]) may alter m/z; use high-resolution MS (HRMS) for exact mass confirmation (e.g., m/z 137.0950 for CHN) .

Validation Protocol:

Compare with authentic standards (e.g., USP reference materials) .

Perform elemental analysis (%C, %H, %N) to confirm empirical formula .

Advanced: What role does this compound play in the synthesis of heterocyclic scaffolds?

Methodological Answer:

- Quinoline Synthesis: Reacts with aldehydes to form Schiff bases, which undergo thermal cyclization (200–210°C) to yield 2-substituted quinolines (e.g., 2-phenylquinoline) .

- Pyrazole Derivatives: Condensation with β-diketones forms pyrazole-3,5-diamines, useful in medicinal chemistry .

- Catalytic Intermediate: Serves as a directing group in C–H activation reactions for functionalizing aromatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.